S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

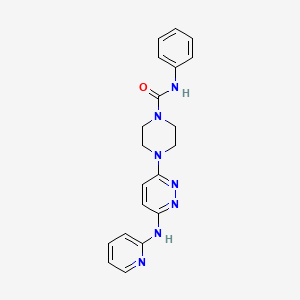

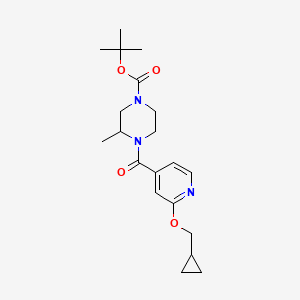

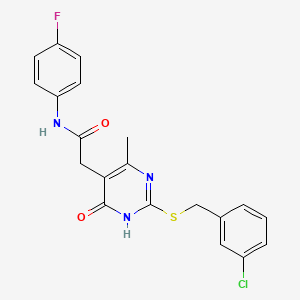

“S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” is a chemical compound with the molecular formula C9H10ClNOS2. It has a molecular weight of 247.76 . The IUPAC name for this compound is O-ethyl (2-chloro-3-pyridyl)methylsulfanylmethanethioate .

Molecular Structure Analysis

The molecular structure of “this compound” includes 14 heavy atoms, with 6 of them being aromatic heavy atoms . The compound has 5 rotatable bonds, 2 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 2.45 . It is soluble, with a solubility of 0.0763 mg/ml or 0.000308 mol/l .Aplicaciones Científicas De Investigación

1. Novel Dimerization Processes

A study by Meesin et al. (2022) discusses the novel dimerization of 3-chlorooxindoles promoted by potassium ethylxanthate, leading to isoindigo derivatives. This process features a conversion to O-ethyl S-(2-oxoindolin-3-yl) carbonodithioate, which is similar in structure to the compound of interest.

2. Chemical Synthesis Enhancements

In 2010, Degani, Fochi, & Magistris explored the use of O,S-Dimethyl carbonodithioate, a compound related to S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate, as a reagent for methylthiocarbonylation of primary arylamines, illustrating its utility in chemical synthesis.

3. Insecticidal Activity Studies

Research by Shi, Zhu, & Song (2008) investigated the synthesis and insecticidal activity of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate, which includes a structural moiety similar to the compound , providing insights into potential agricultural applications.

4. Advanced Organic Synthesis Applications

A study by Koeller, Bernardinelli, & Piguet (2003) demonstrates the use of compounds with structural similarities in the development of novel podands for assembling lanthanide(III) podates, indicating potential applications in advanced organic synthesis and materials science.

5. Generation and Capture of Radicals

Clemente-Tejeda & Zard (2015) explored the synthesis of a new fluorinated reagent, O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate, which closely relates to the compound . This research highlights its utility in generating and capturing radicals, which is significant in organic chemistry and materials science.

Safety and Hazards

“S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate” is classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Propiedades

IUPAC Name |

O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIGWQKUFPSXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)

![[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]methyl cyanide](/img/structure/B2443372.png)

![N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443377.png)

![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)